Percutaneous Absorption Kinetics: Metamfepramone vs. Diethylpropion (Amfepramone)
Metamfepramone (dimethylpropion, DMP I) exhibits substantially lower initial percutaneous uptake compared to the structurally related anorectic agent diethylpropion (DEP I, amfepramone). In a direct comparative study of aminopropiophenones, only a small percentage of metamfepramone and its metabolites were taken up into the skin in less than 2 minutes, whereas high percentages (60–80%) of diethylpropion and its metabolites were absorbed within the same timeframe [1].
| Evidence Dimension | Percutaneous uptake into skin |
|---|---|
| Target Compound Data | Small percentage (specific percentage not reported in abstract) |
| Comparator Or Baseline | Diethylpropion (DEP I, amfepramone) 60–80% |
| Quantified Difference | Substantially lower (< 60–80%) |
| Conditions | In vitro skin absorption model, < 2 min exposure |
Why This Matters
This differentiation is critical for transdermal formulation development and forensic toxicology applications where skin absorption kinetics influence detection windows.
- [1] Markantonis SL, Kyroudis A, Beckett AH. Evaluation of the percutaneous absorption and metabolism of some aminopropiophenones. J Pharm Pharmacol. 1986;38(7):515-519. View Source
